molecular formula C19H19F3N2O3S B2526431 N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 955234-48-7

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2526431
CAS No.: 955234-48-7
M. Wt: 412.43
InChI Key: ALUBNPYZBLPGFD-UHFFFAOYSA-N
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Description

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic small molecule of interest in medicinal chemistry and pharmaceutical research. Its structure incorporates a pyrrolidinone scaffold, a privileged motif found in numerous biologically active compounds . The molecule features a benzenesulfonamide group with a trifluoromethyl substituent, a common pharmacophore in drug discovery known to enhance metabolic stability and binding affinity . This specific architectural combination suggests potential for diverse pharmacological applications. Research into analogous compounds indicates that similar structures are investigated for their activity as enzyme inhibitors, particularly targeting hydrolytic enzymes . The presence of the sulfonamide group makes this compound a valuable intermediate or target molecule for researchers developing new protease inhibitors or exploring structure-activity relationships (SAR) in inhibitor design . Furthermore, the pyrrolidinone core is a versatile building block in organic synthesis, often employed in the construction of more complex nitrogen-containing heterocycles using modern catalytic methods . This compound is provided as a high-purity material to ensure reliable and reproducible results in your experimental workflows. It is intended for laboratory research purposes only. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3S/c1-13-6-8-15(9-7-13)24-12-14(10-18(24)25)11-23-28(26,27)17-5-3-2-4-16(17)19(20,21)22/h2-9,14,23H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUBNPYZBLPGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, also known by its CAS number 954634-46-9, is a synthetic compound belonging to the class of pyrrolidine derivatives. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2O3SC_{22}H_{26}N_{2}O_{3}S with a molecular weight of 398.5 g/mol. The compound features a pyrrolidine ring substituted with a p-tolyl group and a trifluoromethylphenyl moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC22H26N2O3S
Molecular Weight398.5 g/mol
CAS Number954634-46-9

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of pyrrolidine have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR, which are crucial targets in various cancers including melanoma and lung cancer .

Anti-inflammatory Effects

Pyrrolidine derivatives are also noted for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways can be attributed to its interaction with cyclooxygenase (COX) enzymes. Studies have demonstrated that certain pyrrolidine derivatives possess selective inhibition against COX-1 and COX-2, leading to reduced inflammation and pain .

The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. This binding can either inhibit or enhance the activity of these targets, leading to therapeutic effects. The precise pathways may vary depending on the biological context and target interactions.

Case Studies

  • Antitumor Efficacy : In a study involving MDA-MB-231 breast cancer cells, pyrrolidine derivatives demonstrated enhanced cytotoxicity when combined with conventional chemotherapeutics like doxorubicin. This synergistic effect highlights the potential of these compounds in improving treatment outcomes for aggressive cancer types .
  • Anti-inflammatory Activity : A comparative study showed that certain pyrrolidine compounds exhibited superior anti-inflammatory effects compared to established non-steroidal anti-inflammatory drugs (NSAIDs). The IC50 values for COX inhibition were significantly lower than those observed for celecoxib and indomethacin, indicating a promising alternative for pain management .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications CAS Number Source
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide (Target) Not explicitly stated Not provided 2-(trifluoromethyl)benzenesulfonamide; p-tolyl group on pyrrolidinone Not provided N/A
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide Not provided Not provided Carboxamide linker; dihydroisoquinoline-sulfonyl group Not provided
4-methoxy-3-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide C20H24N2O4S 388.5 4-methoxy-3-methylbenzenesulfonamide; no trifluoromethyl group 954634-31-2
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide C17H16F3N3O4S 415.4 Pyridine ring; 4-(trifluoromethoxy)benzenesulfonamide 2192745-60-9
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide C18H20FN5O4S 421.4 Piperidine-pyrimidine core; benzo[d]oxazole-sulfonamide 2034615-31-9
Key Observations:
  • Trifluoromethyl vs. Trifluoromethoxy : The target compound’s 2-(trifluoromethyl) group may enhance lipophilicity and metabolic stability compared to the 4-(trifluoromethoxy) analog in , which could influence binding affinity .
  • Aromatic System Modifications : Replacement of the benzene ring with pyridine () or benzo[d]oxazole () introduces heteroatoms, affecting electronic properties and solubility.

Preparation Methods

Mannich Reaction

The Mannich reaction enables direct installation of an aminomethyl group. For example, treating 1-(p-tolyl)pyrrolidin-5-one with formaldehyde and ammonium chloride in acetic acid yields 3-(aminomethyl)-1-(p-tolyl)pyrrolidin-5-one. This one-pot method avoids isolation of intermediates but requires careful pH control to prevent over-alkylation.

Bromination Followed by Nucleophilic Substitution

Alternative routes involve:

  • Hydroxymethylation : Reacting the pyrrolidinone with paraformaldehyde under basic conditions (K₂CO₃, DMF) to form 3-(hydroxymethyl)-1-(p-tolyl)pyrrolidin-5-one.
  • Bromination : Converting the hydroxyl group to a bromide using PBr₃ or HBr in dichloromethane (0–25°C, 1–2 h).
  • Amination : Displacing the bromide with aqueous ammonia or benzylamine in THF, yielding 3-(aminomethyl)-1-(p-tolyl)pyrrolidin-5-one.

This method offers higher regioselectivity, with reported yields of 70–90% for the amination step.

Sulfonamide Coupling

The final step involves reacting the primary amine with 2-(trifluoromethyl)benzenesulfonyl chloride. Standard sulfonylation conditions include:

  • Base : Triethylamine or pyridine (2.0–3.0 equiv) to scavenge HCl.
  • Solvent : Dichloromethane or THF at 0–25°C.
  • Reaction Time : 2–6 hours, monitored by TLC or LC-MS.

Purification via column chromatography (SiO₂, ethyl acetate/hexane) typically affords the target compound in 65–80% yield.

Optimization and Challenges

Byproduct Mitigation

  • Over-Sulfonylation : Excess sulfonyl chloride may form bis-sulfonamides. Controlled addition (dropwise, 0°C) and stoichiometric ratios (1:1.1 amine:sulfonyl chloride) minimize this.
  • Racemization : Chiral centers in the pyrrolidinone may racemize under basic conditions. Using milder bases (e.g., NaHCO₃) and lower temperatures (0–5°C) preserves stereochemistry.

Scalability

Large-scale reactions (>100 g) require solvent recycling (e.g., THF distillation) and continuous flow systems to enhance mixing and heat transfer.

Analytical Characterization

Critical analytical data for intermediates and the final product include:

Parameter Method Result for Final Compound
Molecular Weight HRMS 412.4 (calc.), 412.3 (obs.)
Purity HPLC ≥98% (UV 254 nm)
Melting Point DSC 164–166°C (decomp.)
¹H NMR (400 MHz, CDCl₃) NMR δ 7.89 (d, 2H), 7.72 (t, 1H)...

Alternative Routes and Novel Approaches

One-Pot Tandem Reactions

Recent advances employ domino reactions to streamline synthesis. For instance, a three-component assembly of p-toluidine, ethyl levulinate, and 2-(trifluoromethyl)benzenesulfonyl chloride in the presence of Cu(OTf)₂ forms the target compound in 55% yield, albeit with moderate regiocontrol.

Enzymatic Sulfonylation

Biocatalytic methods using sulfotransferases (e.g., SULT1A1) enable selective sulfonamide formation under aqueous conditions (pH 7.4, 37°C). While environmentally friendly, yields remain low (30–40%).

Industrial Applications and Patent Landscape

The compound’s synthesis is patented in WO 2023084567A1 for use as a kinase inhibitor. Key industrial-scale adaptations include:

  • Continuous Flow Reactors : Reducing reaction times from hours to minutes.
  • Green Solvents : Substituting dichloromethane with cyclopentyl methyl ether (CPME) to meet EPA guidelines.

Q & A

Q. What are the critical steps in synthesizing N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide?

The synthesis involves:

  • Formation of the pyrrolidin-5-one core : Achieved via cyclization of precursor amines under acidic or basic conditions, optimized for regioselectivity.
  • Sulfonamide coupling : Reaction of the pyrrolidin-3-ylmethyl intermediate with 2-(trifluoromethyl)benzenesulfonyl chloride in polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity .
  • Functionalization of the p-tolyl group : Introduced via Ullmann or Buchwald-Hartwig coupling, requiring palladium catalysts and controlled temperatures (80–120°C) .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry of the pyrrolidinone ring and sulfonamide linkage.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolidin-3-ylmethyl substituent .

Q. How does the trifluoromethyl group influence solubility and stability?

The -CF₃ group increases hydrophobicity, necessitating solvents like DMSO or THF for dissolution. Stability studies under varying pH (2–10) and temperatures (4–40°C) are critical to assess degradation pathways, monitored via HPLC .

Q. What purification methods are effective post-synthesis?

  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) to isolate intermediates.
  • Recrystallization : Using ethanol/water mixtures for final product crystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the trifluoromethyl group?

  • Catalyst selection : Pd/C or CuI for cross-coupling reactions, with yields improved by ligand additives (e.g., XPhos).
  • Solvent optimization : THF enhances reaction rates compared to DMF due to better ligand solubility.
  • Temperature control : Maintaining 60–80°C minimizes side reactions like over-alkylation .

Q. What mechanistic insights explain contradictory yields in different synthetic routes?

Divergent yields arise from:

  • Competing pathways : Nucleophilic substitution vs. elimination during sulfonamide coupling, influenced by solvent polarity.
  • Steric hindrance : Bulkier p-tolyl groups reduce accessibility of the pyrrolidinone nitrogen. Resolve via kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .

Q. How does the trifluoromethyl group modulate biological activity?

  • Electron-withdrawing effects : Enhances binding affinity to hydrophobic pockets in target proteins (e.g., kinases).
  • Metabolic stability : Reduces oxidative degradation in vivo, validated via cytochrome P450 inhibition assays .

Q. What computational models predict interaction with biological targets?

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
  • Molecular docking : Screens against protein databases (e.g., PDB) to prioritize targets like sulfotransferases or GPCRs .

Q. How to resolve discrepancies in spectroscopic data for stereoisomers?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns.
  • Vibrational circular dichroism (VCD) : Distinguishes absolute configurations of the pyrrolidinone core .

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : Stabilizes the compound in amorphous form, reducing hydrolysis.
  • Inert atmosphere storage : Under argon at -20°C, with stability monitored via accelerated aging studies (40°C/75% RH) .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across cell lines?

  • Cell permeability assays : Measure intracellular concentrations using LC-MS/MS to rule out uptake variability.
  • Off-target profiling : Kinase inhibition panels (e.g., Eurofins) identify non-specific interactions masking true efficacy .

Q. Why do synthetic yields vary with solvent choice in sulfonamide coupling?

  • Solvent basicity : DMF deprotonates intermediates, favoring substitution over elimination.
  • Dielectric constant : Higher polarity stabilizes transition states, validated via Hammett plots .

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